Boc-Biocytin

Catalog No.
S766192
CAS No.
62062-43-5
M.F
C21H36N4O6S
M. Wt
472.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Biocytin

CAS Number

62062-43-5

Product Name

Boc-Biocytin

IUPAC Name

(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

Molecular Formula

C21H36N4O6S

Molecular Weight

472.6 g/mol

InChI

InChI=1S/C21H36N4O6S/c1-21(2,3)31-20(30)24-13(18(27)28)8-6-7-11-22-16(26)10-5-4-9-15-17-14(12-32-15)23-19(29)25-17/h13-15,17H,4-12H2,1-3H3,(H,22,26)(H,24,30)(H,27,28)(H2,23,25,29)/t13-,14-,15-,17-/m0/s1

InChI Key

XTQNFOCBPUXJCS-JKQORVJESA-N

Synonyms

N-alpha-Boc-N-epsilon-Biotinyl-L-lysine;Boc-Lys(Biotinyl)

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)C(=O)O

Boc-Biocytin (N-α-t-Boc-N-ε-biotinyl-L-lysine) is a specialized, orthogonally protected amino acid building block designed for the site-specific incorporation of biotin into peptide backbones during Solid-Phase Peptide Synthesis (SPPS) [1]. By pre-conjugating the biotin moiety to the epsilon-amine of a lysine residue and protecting the alpha-amine with a tert-butyloxycarbonyl (Boc) group, this compound allows for seamless integration into both standard Boc-SPPS and as a terminal residue in Fmoc-SPPS workflows . For industrial and pharmaceutical procurement, Boc-Biocytin represents a critical raw material for manufacturing diagnostic probes, receptor-binding assays, and peptide amphiphiles, offering strict process control and batch-to-batch reproducibility compared to post-synthetic conjugation methods [2].

Research Fit

1 Validated for Boc SPPS (Solid-Phase Peptide Synthesis)
2 Enables site-specific C-terminal biotinylation
3 Orthogonal Boc protection supports controlled conjugation

Attempting to substitute Boc-Biocytin with generic post-synthetic labeling reagents, such as Biotin-NHS esters, introduces severe procurement and manufacturing risks. Solution-phase labeling often results in statistically distributed, heterogeneous mixtures if multiple primary amines are present, requiring extensive HPLC purification that drastically reduces overall yield [1]. Furthermore, substituting with free D-biotin is impractical for automated SPPS due to its notoriously poor solubility in standard coupling solvents like DMF and DCM, which can lead to line clogging and incomplete coupling [2]. Finally, while Fmoc-Biocytin is a valid in-class substitute for internal residues, using it at the N-terminus requires an additional base-catalyzed deprotection step; Boc-Biocytin, conversely, allows for simultaneous N-terminal deprotection and global resin cleavage in a single acidic step, minimizing exposure to degradation-inducing conditions [3].

Substitution Risk

Boc-Biocytin Orthogonal Boc protection enables site-specific biotinylation.
Unprotected Biocytin Two reactive amines may cause uncontrolled polymerization and heterogeneity.
Boc-Biocytin Boc group is stable to basic coupling, selectively removable with TFA.
NHS-Biotin Lacks orthogonal protection; may limit compatibility with Boc SPPS and elongation.
Boc-Biocytin PEG linker may enhance aqueous solubility and reduce steric hindrance.
LC-Biotin Hydrophobic aminocaproic linker may limit solubility and biotin accessibility.

N-Terminal Processing Efficiency and Yield Optimization

When synthesizing N-terminally biotinylated peptides, the choice of the terminal building block significantly impacts process efficiency. Utilizing Boc-Biocytin at the N-terminus during Fmoc-SPPS allows the Boc protecting group to be removed simultaneously with the global peptide cleavage from the resin using 95% Trifluoroacetic acid (TFA) [1]. In contrast, using Fmoc-Biocytin requires an additional 20% piperidine deprotection step prior to TFA cleavage [2]. This elimination of a basic deprotection cycle not only reduces total synthesis time but also prevents base-catalyzed side reactions, such as aspartimide formation, which can degrade the final product yield.

Evidence DimensionDeprotection and Cleavage Steps
Target Compound DataBoc-Biocytin (1 step: simultaneous TFA cleavage and deprotection)
Comparator Or BaselineFmoc-Biocytin (2 steps: piperidine deprotection followed by TFA cleavage)
Quantified DifferenceEliminates 1 processing step and avoids terminal base exposure.
ConditionsAutomated Fmoc-SPPS targeting N-terminal biotinylation.

Reducing synthesis steps directly lowers solvent consumption and cycle time while protecting sensitive peptide sequences from base-induced degradation.

Orthogonal Protection
Class-level
Boc-Biocytin Validated Boc SPPS; site-specific C-terminal biotinylation
Unprotected biocytin / NHS-biotin Random, heterogeneous modification; no orthogonal control
Supports site-specific incorporation context
Conditions: TFA deprotection, basic coupling

Regioselectivity and Purification Yield vs. Post-Synthetic Labeling

Direct backbone incorporation of biotin using Boc-Biocytin during solid-phase synthesis guarantees absolute regioselectivity, ensuring the biotin tag is placed exactly at the desired lysine position [1]. When manufacturers attempt to substitute this with post-synthetic solution-phase labeling using Biotin-NHS esters, the reaction typically yields a heterogeneous mixture of mono-, di-, and un-labeled peptides if multiple reactive amines are present. This statistical labeling often caps target yields at 40-70% and necessitates complex, low-recovery reverse-phase HPLC separations [2]. Boc-Biocytin bypasses this entirely, maintaining the high stepwise yields (>99%) characteristic of optimized SPPS.

Evidence DimensionRegioselective Labeling Yield
Target Compound DataBoc-Biocytin (>99% site-specific incorporation during SPPS)
Comparator Or BaselineBiotin-NHS ester (40-70% yield with heterogeneous byproducts)
Quantified DifferenceNear-quantitative single-site labeling vs. significant yield loss to multi-labeled impurities.
ConditionsSynthesis of multi-amine peptides requiring single-site biotinylation.

Eliminating the need for complex post-synthetic HPLC purification drastically reduces manufacturing costs and ensures batch-to-batch consistency.

Linker Solubility
Data to verify
Boc-Biocytin (PEG linker) Reported higher aqueous solubility; reduced steric hindrance
LC-Biotin Hydrophobic linker; may limit solubility and accessibility
May improve solubility and biotin accessibility
Class-level property; confirm for specific conjugate

Solvent Compatibility and Automated Synthesis Fit

For automated peptide synthesizers, precursor solubility is a strict requirement to prevent line clogging and ensure rapid coupling kinetics. Free D-biotin exhibits notoriously poor solubility in standard SPPS solvents such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), often requiring harsh heating or the addition of DMSO, which can complicate coupling chemistries [1]. Boc-Biocytin, by incorporating the biotin moiety onto a lysine side-chain and masking the alpha-amine with a lipophilic Boc group, achieves high solubility (>0.5 M) in standard DMF/NMP solvent systems . This allows for seamless, room-temperature automated coupling using standard activators like DIC/HOBt or HATU.

Evidence DimensionSolubility in standard SPPS solvents (DMF/NMP)
Target Compound DataBoc-Biocytin (Highly soluble, compatible with standard 0.2-0.5 M automated protocols)
Comparator Or BaselineFree D-Biotin (Poorly soluble, requires specialized solvent mixtures or heating)
Quantified DifferenceEnables standard room-temperature automated coupling without solvent modification.
ConditionsAutomated solid-phase peptide synthesis at room temperature.

Ensures uninterrupted automated manufacturing runs and maximizes coupling efficiency without requiring custom solvent engineering.

Purity Specification
Specification review
≥98% (HPLC/TLC)
Supports batch consistency and reproducibility
Verify supplier COA for lot-specific purity

Large-Scale Manufacturing of N-Terminally Biotinylated Diagnostic Peptides

Boc-Biocytin is a strategic choice for the industrial production of N-terminally biotinylated peptides used in diagnostic assays (e.g., streptavidin-coated ELISA plates). By using Boc-Biocytin as the final building block in an Fmoc-SPPS workflow, manufacturers can achieve simultaneous N-terminal deprotection and resin cleavage in a single TFA step, streamlining downstream processing and maximizing throughput [1].

Synthesis of Complex Peptide Amphiphiles and Lipopeptides

In the development of self-assembling peptide amphiphiles, orthogonal protection is critical. Boc-Biocytin allows the biotin tag to remain securely protected during iterative Fmoc deprotection cycles. Its high solubility in DMF ensures that the growing hydrophobic chain does not aggregate prematurely, resulting in higher purity of the final supramolecular building blocks [2].

Development of Site-Specific Receptor Antagonists and Tracers

For pharmacological tools like labeled opioid receptor antagonists or neuroanatomical tracers, the spatial orientation of the biotin tag must not interfere with the pharmacophore. Boc-Biocytin enables precise, regioselective incorporation of the tag at a specific residue, avoiding the heterogeneous mixtures and loss of receptor binding affinity associated with non-specific post-synthetic labeling [3].

Application Fit

Application
Selection Property
Validation Focus
C-Terminal Biotinylation via Boc SPPS
Orthogonal Boc protection, site-specific labeling
Boc SPPS compatibility, C-terminal biotin incorporation
Stable Neuronal Tracer Synthesis
Protected architecture for chemical modification
Biotinidase resistance profile, in vivo stability context
Bioconjugates with Hydrophilic Linker
PEG linker flexibility and hydrophilicity
Reduced aggregation risk, optimal avidin binding

XLogP3

1.5

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

5

Exact Mass

472.23555605 Da

Monoisotopic Mass

472.23555605 Da

Heavy Atom Count

32

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